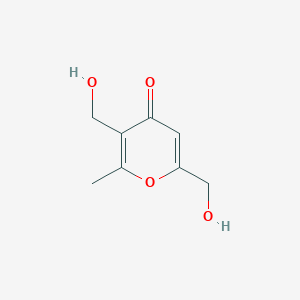
Herierin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herierin III belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Herierin III has been shown to exhibit significant neuroprotective properties. Research indicates that it can enhance neuronal survival and promote regeneration following nerve injuries. For instance, studies have demonstrated that this compound treatment leads to increased expression of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are crucial for neuronal health and function .
Case Study: Nerve Injury Model
- In a study involving Sprague-Dawley rats with peroneal nerve crush injuries, administration of this compound resulted in enhanced recovery of motor function and increased expression of signaling proteins associated with neuronal survival, such as Akt and MAPK pathways .
Anti-Inflammatory Properties
This compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Research has shown that this compound can modulate inflammatory pathways by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory markers.
Data Table: Inflammatory Markers Modulated by this compound
Cognitive Enhancement
The cognitive-enhancing effects of this compound have been explored in various studies, particularly concerning its potential to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's disease. The compound has been linked to improvements in memory and learning through its action on synaptic plasticity.
Clinical Insights: Alzheimer's Disease
- Clinical trials have indicated that oral administration of Hericium erinaceus, which contains this compound, can improve cognitive function in patients with mild cognitive impairment. Mechanistically, this is believed to be due to the upregulation of NGF and BDNF, which support synaptic health .
Antioxidant Activity
This compound possesses potent antioxidant properties, which contribute to its neuroprotective effects. The compound has been shown to enhance the activity of various antioxidant enzymes, thereby reducing oxidative stress within neuronal cells.
Research Findings: Oxidative Stress Reduction
- In vitro studies demonstrated that this compound treatment led to significant reductions in reactive oxygen species (ROS) levels and increased the activity of superoxide dismutase (SOD) and catalase, key enzymes involved in cellular antioxidant defense mechanisms .
Potential Anti-Cancer Applications
Emerging research suggests that this compound may have anti-cancer properties, particularly against breast cancer cells. Preliminary findings indicate that it can inhibit tumor cell proliferation and induce apoptosis via modulation of apoptotic pathways.
Table: Anti-Cancer Effects of this compound
Propiedades
Número CAS |
131123-56-3 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3,6-bis(hydroxymethyl)-2-methylpyran-4-one |
InChI |
InChI=1S/C8H10O4/c1-5-7(4-10)8(11)2-6(3-9)12-5/h2,9-10H,3-4H2,1H3 |
Clave InChI |
FEEAMUNPZANTSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(O1)CO)CO |
SMILES canónico |
CC1=C(C(=O)C=C(O1)CO)CO |
melting_point |
122-123°C |
Key on ui other cas no. |
131123-56-3 |
Descripción física |
Solid |
Sinónimos |
6-methyl-2,5-dihydroxymethyl-gamma pyranone herierin III |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















